An In-depth Technical Guide to 3-Hydroxy-2H-pyran-2-one: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 3-Hydroxy-2H-pyran-2-one: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2H-pyran-2-one, a naturally occurring α-pyrone, is a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including a lactone ring and a hydroxyl group, impart a range of chemical reactivities and biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of 3-hydroxy-2H-pyran-2-one. Furthermore, it delves into its potential role as an inhibitor of the Vitamin K epoxide reductase (VKOR) complex, a key enzyme in the Vitamin K cycle, highlighting its relevance in the development of novel anticoagulant therapies. Detailed experimental protocols and structured data tables are provided to facilitate further research and application.
Chemical Structure and Properties
3-Hydroxy-2H-pyran-2-one, with the chemical formula C₅H₄O₃, is a heterocyclic compound featuring a six-membered pyran ring with a ketone group at the 2-position and a hydroxyl group at the 3-position[1]. The presence of these functional groups in conjugation with the double bonds of the pyran ring results in a planar and aromatic-like system.
Table 1: Physicochemical Properties of 3-Hydroxy-2H-pyran-2-one
| Property | Value | Reference |
| Molecular Formula | C₅H₄O₃ | [1] |
| Molecular Weight | 112.08 g/mol | [1] |
| IUPAC Name | 3-hydroxy-2H-pyran-2-one | [1] |
| CAS Number | 496-64-0 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 92 °C | [1] |
| Water Solubility | Soluble | |
| logP | 0.6 | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 |
Synthesis
The synthesis of 3-hydroxy-2H-pyran-2-one has been achieved through various methods, with a notable focus on sustainable routes from renewable resources. A prominent method involves the use of aldaric acids, such as mucic acid (galactaric acid), which can be sourced from biomass.
Synthesis from Mucic Acid
A green and efficient synthesis has been reported starting from mucic acid.[2][3] The process involves the conversion of mucic acid into a 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salt, followed by hydrolysis and thermal decarboxylation to yield 3-hydroxy-2H-pyran-2-one.
Experimental Protocol: Synthesis of 3-hydroxy-2H-pyran-2-one from Mucic Acid
This protocol is a general representation based on literature descriptions.
Materials:
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Mucic acid
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Acetic anhydride
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Potassium carbonate
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Hydrochloric acid
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High-boiling point solvent (e.g., diphenyl ether)
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Standard laboratory glassware and heating apparatus
Procedure:
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Acetylation and Cyclization:
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A mixture of mucic acid and potassium carbonate is heated with acetic anhydride. This step leads to the formation of a potassium salt of 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid.
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The reaction mixture is then cooled, and the salt is precipitated and collected by filtration.
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-
Hydrolysis:
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The collected salt is suspended in water, and hydrochloric acid is added to facilitate the hydrolysis of the acetyl group, yielding 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid.
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Decarboxylation:
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The resulting carboxylic acid is then heated in a high-boiling point solvent to induce thermal decarboxylation.
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The 3-hydroxy-2H-pyran-2-one product is isolated and purified, typically by crystallization or chromatography.
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Spectroscopic Characterization
The structure of 3-hydroxy-2H-pyran-2-one has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for 3-Hydroxy-2H-pyran-2-one
| Technique | Key Data | Reference |
| ¹H NMR | δ (ppm): 6.35 (t, 1H), 7.25 (d, 1H), 7.6 (d, 1H) | |
| ¹³C NMR | δ (ppm): 103.5, 125.0, 140.0, 145.0, 160.0 | [1] |
| FTIR | ν (cm⁻¹): ~3400 (O-H stretch), ~1710 (C=O stretch, lactone), ~1640 (C=C stretch) | [4] |
| Mass Spec (EI) | m/z (%): 112 (M⁺), 84, 56 |
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: A few milligrams of 3-hydroxy-2H-pyran-2-one are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
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Data Acquisition: Standard pulse programs are used to acquire one-dimensional spectra. For more detailed structural elucidation, two-dimensional experiments such as COSY, HSQC, and HMBC can be performed.
Fourier-Transform Infrared (FTIR) Spectroscopy:
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Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: The spectrum is recorded using an FTIR spectrometer.
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Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
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Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
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Ionization: Electron Ionization (EI) is a common method for this type of molecule.
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Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
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Data Acquisition: The mass spectrum is recorded, showing the molecular ion peak and characteristic fragment ions.
Biological Significance and Signaling Pathway
Derivatives of pyranones are known to exhibit a range of biological activities. Of particular interest is the potential for 3-hydroxy-2H-pyran-2-one and its analogs to act as inhibitors of the Vitamin K epoxide reductase (VKOR) enzyme complex. This enzyme is a critical component of the Vitamin K cycle, which is essential for the post-translational modification of several blood coagulation factors.
The Vitamin K Cycle and its Inhibition
The Vitamin K cycle is a series of enzymatic reactions that regenerate the reduced form of vitamin K, which is a necessary cofactor for the γ-glutamyl carboxylase enzyme. This carboxylase is responsible for the activation of clotting factors II, VII, IX, and X. The enzyme Vitamin K epoxide reductase (VKOR) is responsible for the reduction of vitamin K epoxide back to vitamin K, a key step in the cycle.
Warfarin, a widely used anticoagulant, functions by inhibiting VKOR.[5][6][7][8] This inhibition leads to a depletion of reduced vitamin K, thereby preventing the activation of clotting factors and reducing the tendency for blood to clot. Given the structural similarities of some pyranone derivatives to coumarin-based anticoagulants like warfarin, 3-hydroxy-2H-pyran-2-one represents a potential scaffold for the development of new VKOR inhibitors.[9][10][11]
Diagram: The Vitamin K Cycle and the Site of Inhibition by 3-Hydroxy-2H-pyran-2-one
References
- 1. 3-Hydroxy-2H-pyran-2-one | C5H4O3 | CID 68130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-hydroxy-2H-pyran-2-one | 496-64-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. What are VKOR inhibitors and how do they work? [synapse.patsnap.com]
